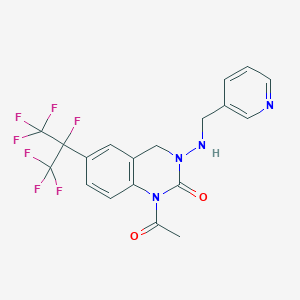
Pyrifluquinazon
Cat. No. B166700
Key on ui cas rn:
337458-27-2
M. Wt: 464.3 g/mol
InChI Key: MIOBBYRMXGNORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08034931B2
Procedure details


In a 200-ml autoclave were placed 9.25 g (20 mmol) of 1-acetyl-3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone, 0.21 g (0.05 mmol) of 5% palladium-carbon (containing 50% water), 0.4 g (98%, 4 mmol) of concentrated sulfuric acid and 50 ml of dimethylformamide. They were heated to 60° C. with stirring and the reaction was carried out at a hydrogen pressure of 2 kg/cm2 until the hydrogen absorption rate decreased. After the reaction mixture was cooled to room temperature, the catalyst was removed by filtration. The filtrate was analyzed by high performance liquid chromatography. The result is shown in Table 1 below.
Name
1-acetyl-3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
Quantity
9.25 g
Type
reactant
Reaction Step One


Name
palladium-carbon
Quantity
0.21 g
Type
catalyst
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([F:23])([C:19]([F:22])([F:21])[F:20])[C:15]([F:18])([F:17])[F:16])=[CH:11][CH:12]=2)[CH2:7][N:6]([N:24]=[CH:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[C:5]1=[O:32])(=[O:3])[CH3:2].S(=O)(=O)(O)O>[C].[Pd].CN(C)C=O>[C:1]([N:4]1[C:13]2[C:8](=[CH:9][C:10]([C:14]([F:23])([C:19]([F:20])([F:21])[F:22])[C:15]([F:17])([F:18])[F:16])=[CH:11][CH:12]=2)[CH2:7][N:6]([NH:24][CH2:25][C:26]2[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=2)[C:5]1=[O:32])(=[O:3])[CH3:2] |f:2.3|
|
Inputs


Step One
|
Name
|
1-acetyl-3,4-dihydro-3-(3-pyridylmethylideneamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone
|
|
Quantity
|
9.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1C(N(CC2=CC(=CC=C12)C(C(F)(F)F)(C(F)(F)F)F)N=CC=1C=NC=CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
palladium-carbon
|
|
Quantity
|
0.21 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was carried out at a hydrogen pressure of 2 kg/cm2 until the hydrogen absorption rate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the catalyst was removed by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)N1C(N(CC2=CC(=CC=C12)C(C(F)(F)F)(C(F)(F)F)F)NCC=1C=NC=CC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
